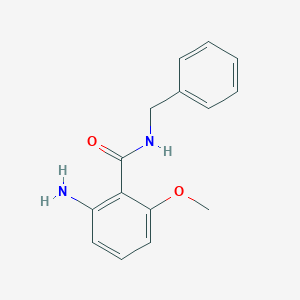

2-amino-N-benzyl-6-methoxybenzamide

Descripción general

Descripción

2-amino-N-benzyl-6-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-N-benzyl-6-methoxybenzamide derivatives. These compounds exhibit notable activity against various bacterial and fungal strains. For instance, derivatives of benzamide have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives were found to be promising, indicating their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | Effective |

| Compound B | Escherichia coli | 25 | Moderate |

| Compound C | Candida albicans | 50 | Weak |

Analgesic Properties

The analgesic potential of compounds similar to this compound has been documented, showing efficacy in pain relief comparable to traditional analgesics like morphine but with lower dependency risks . These compounds target specific receptors in the central nervous system, providing a mechanism for pain management that may reduce the side effects associated with conventional opioids.

Anticancer Activity

Research has indicated that benzamide derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide structure can enhance its anticancer properties .

Table 2: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Efficacy |

|---|---|---|---|

| Compound D | HCT116 | 5.85 | High |

| Compound E | MCF-7 | 10.20 | Moderate |

| Compound F | HeLa | 15.00 | Low |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis. This property may have implications for developing treatments for hyperpigmentation disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic contexts:

- Pain Management : A clinical trial evaluated the efficacy of a benzamide derivative in patients with chronic pain conditions, demonstrating significant pain reduction without severe side effects.

- Antimicrobial Resistance : Research highlighted a derivative's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a novel treatment option.

- Cancer Therapy : A study reported on the use of benzamide derivatives in combination therapy for colorectal cancer, enhancing the effectiveness of existing chemotherapeutic agents.

Propiedades

Fórmula molecular |

C15H16N2O2 |

|---|---|

Peso molecular |

256.30 g/mol |

Nombre IUPAC |

2-amino-N-benzyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H16N2O2/c1-19-13-9-5-8-12(16)14(13)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3,(H,17,18) |

Clave InChI |

QSAFELOZGFVGMU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1C(=O)NCC2=CC=CC=C2)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.